molecular formula C27H34N6O8S B14235865 L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine CAS No. 501911-51-9

L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine

Cat. No.: B14235865
CAS No.: 501911-51-9
M. Wt: 602.7 g/mol
InChI Key: QOHUJFHXFVZPKK-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is a complex peptide composed of the amino acids tyrosine, glycine, phenylalanine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used for coupling reactions involving carboxyl groups.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of peptide conjugates with various functional groups.

Scientific Research Applications

L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.

    Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.

    Industry: Utilized in the development of peptide-based materials and as a component in biosensors.

Mechanism of Action

The mechanism of action of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residue plays a crucial role in redox reactions, while the other amino acids contribute to the peptide’s overall stability and functionality.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: A sulfur-containing amino acid involved in redox reactions.

    L-Tyrosine: An amino acid involved in protein synthesis and precursor to neurotransmitters.

    L-Phenylalanine: An essential amino acid used in protein synthesis.

Uniqueness

L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is unique due to its specific sequence and the presence of multiple glycine residues, which provide flexibility to the peptide chain

Properties

CAS No.

501911-51-9

Molecular Formula

C27H34N6O8S

Molecular Weight

602.7 g/mol

IUPAC Name

(2R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C27H34N6O8S/c28-19(10-17-6-8-18(34)9-7-17)25(38)30-14-24(37)32-20(11-16-4-2-1-3-5-16)26(39)31-12-22(35)29-13-23(36)33-21(15-42)27(40)41/h1-9,19-21,34,42H,10-15,28H2,(H,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t19-,20-,21-/m0/s1

InChI Key

QOHUJFHXFVZPKK-ACRUOGEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.